![molecular formula C17H24N2O4 B069599 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester CAS No. 179003-10-2](/img/structure/B69599.png)
4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves intricate steps, often starting from basic amino acids or other piperazine derivatives. For instance, Kogan and Rawson (1992) detailed the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, which are structurally related to our compound, through a novel Friedel Crafts reaction (Kogan & Rawson, 1992). This process exemplifies the complexity and innovative approaches needed to synthesize such molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester" has been extensively studied, highlighting the importance of X-ray diffraction and NMR spectroscopy. Silva et al. (2006) utilized these techniques to solve the crystal structure of a related compound, providing insights into its configuration and the interactions stabilizing the crystal structure (Silva et al., 2006).
Chemical Reactions and Properties
Research by Núñez Magro et al. (2010) on the methoxycarbonylation of alkynes catalyzed by palladium complexes offers a glimpse into the chemical reactions this compound can undergo, emphasizing its reactive versatility (Núñez Magro et al., 2010).
Physical Properties Analysis
The physical properties of compounds like "4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester" are crucial for understanding their behavior in different environments. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, providing valuable data on their crystal structures, which helps infer the physical characteristics of our compound of interest (Kulkarni et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for potential applications. Lecanu et al. (2010) described the synthesis and biological evaluation of a structurally similar compound, highlighting its neuroprotective approach and providing insights into its chemical behavior (Lecanu et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
One of the primary applications of 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester is in the synthesis of various chemical compounds. For example, it's used in the synthesis of 4-(2-benzothiazoyl)piperidines, which demonstrate potent antihistaminic activity. This synthesis involves the reaction of intermediates with lithiobenzothiazole, followed by deprotection and N-alkylation processes (Maynard et al., 1993).
Catalytic Applications
In catalysis, this compound plays a role in methoxycarbonylation reactions. Specifically, it contributes to the methoxycarbonylation of phenylethyne, leading to the formation of unusual linear products with high activity and regioselectivity. For instance, terminal aliphatic alkynes can form α,β–unsaturated esters or α,ω-diesters under different reaction conditions (Magro et al., 2010).
Pharmaceutical and Medicinal Applications
While the focus is on scientific research applications and excluding drug use, dosage, and side effects, it's worth noting that this compound's derivatives have potential applications in pharmaceuticals. For instance, certain derivatives exhibit antimicrobial activities against various microorganisms. The synthesis of these derivatives involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to the formation of compounds that demonstrate good or moderate antimicrobial activities (Bektaş et al., 2007).
Polymer Synthesis
This compound is also instrumental in the synthesis of polyamides containing nucleobases such as uracil and adenine. These polyamides are synthesized through reactions involving addition to dimethyl methylenesuccinate and subsequent hydrolysis. The resulting polyamides have various molecular weights and solubility properties, opening up potential applications in material science (Hattori & Kinoshita, 1979).
Propiedades
IUPAC Name |
tert-butyl 4-(3-methoxycarbonylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)14-7-5-6-13(12-14)15(20)22-4/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTIXXARJFXCPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571786 |
Source


|
| Record name | tert-Butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester | |
CAS RN |
179003-10-2 |
Source


|
| Record name | tert-Butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
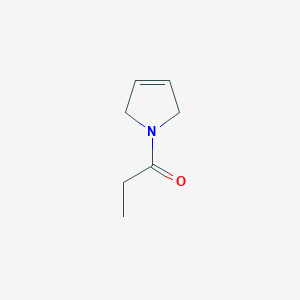
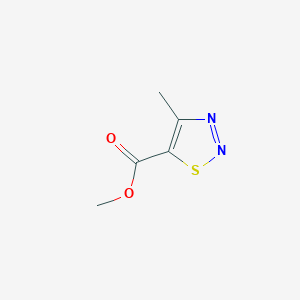

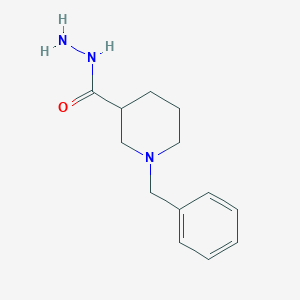

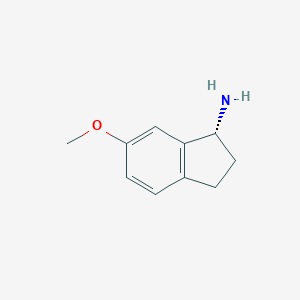
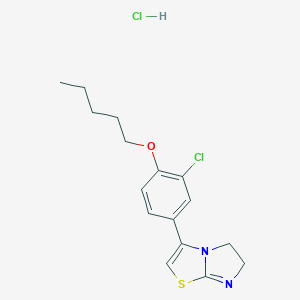

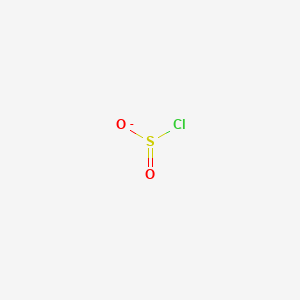


![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
